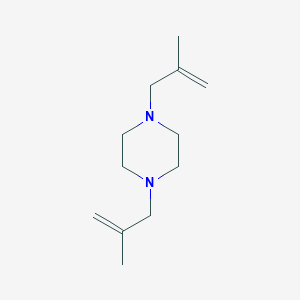

1,4-Bis(2-methylprop-2-enyl)piperazine

Description

Properties

Molecular Formula |

C12H22N2 |

|---|---|

Molecular Weight |

194.32 g/mol |

IUPAC Name |

1,4-bis(2-methylprop-2-enyl)piperazine |

InChI |

InChI=1S/C12H22N2/c1-11(2)9-13-5-7-14(8-6-13)10-12(3)4/h1,3,5-10H2,2,4H3 |

InChI Key |

HTQKJWDEZACDEV-UHFFFAOYSA-N |

Canonical SMILES |

CC(=C)CN1CCN(CC1)CC(=C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Bis(2-methylprop-2-enyl)piperazine can be synthesized through several methods. One common approach involves the reaction of piperazine with 2-methylprop-2-enyl chloride in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization.

Industrial Production Methods

In industrial settings, the production of 1,4-Bis(2-methylprop-2-enyl)piperazine may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

1,4-Bis(2-methylprop-2-enyl)piperazine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the 2-methylprop-2-enyl groups can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.

Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous conditions.

Substitution: Various nucleophiles such as halides, amines, or alcohols; reactions may require catalysts or specific solvents.

Major Products Formed

Oxidation: Formation of oxides or hydroxyl derivatives.

Reduction: Formation of reduced piperazine derivatives.

Substitution: Formation of substituted piperazine compounds with different functional groups.

Scientific Research Applications

1,4-Bis(2-methylprop-2-enyl)piperazine has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.

Biology: Investigated for its potential as a ligand in biochemical assays and as a precursor for bioactive compounds.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the production of specialty chemicals, coatings, and materials with specific properties.

Mechanism of Action

The mechanism of action of 1,4-Bis(2-methylprop-2-enyl)piperazine involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound may exert its effects through binding to specific sites, altering the activity of target molecules, and modulating biochemical pathways. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Structural and Functional Insights

- Lipophilicity and Reactivity : The isobutenyl groups in 1,4-Bis(2-methylprop-2-enyl)piperazine enhance lipophilicity compared to hydrophilic derivatives like 1,4-Bis(2-hydroxyethyl)piperazine. This property may improve membrane permeability, a critical factor for CNS-targeted drugs .

- Synthetic Efficiency: Yields for piperazine derivatives vary widely. For example, 1,4-Bis(methacryloyl)piperazine synthesis achieves 72% monomer yield , while antifungal monoterpene-piperazine hybrids (e.g., from nopol mesylate) are isolated in 75% yield .

- Thermal Stability: Poly(1,4-bis(methacryloyl)piperazine) shows decomposition above 250°C (TGA data), whereas selenogallate derivatives like [bappH₂][Ga₂Se₄] exhibit lower thermal stability .

Pharmacological Profiles

- Antimicrobial Activity: Piperazine derivatives with bulky substituents (e.g., monoterpene fragments) demonstrate antifungal properties, likely due to membrane disruption .

- Anti-Tumor Activity : Dithiocarboxypropionyl derivatives inhibit HL-60 leukemia cells (90% at 10 μM), attributed to thiol group interactions .

- Nootropic Effects: 1-Acylpiperazines enhance acetylcholine release, mimicking pyrrolidinone-based nootropics with higher potency .

Q & A

Q. What computational methods are recommended for conformational analysis of 1,4-Bis(2-methylprop-2-enyl)piperazine?

The AM1 semiempirical quantum mechanical method, implemented in Spartan06 software, is widely used to evaluate low-energy conformers of piperazine derivatives. This approach identifies the most stable molecular geometry by calculating relative energies of conformers, which is critical for subsequent experimental or docking studies . For example, studies on analogous compounds like 1,4-Bis(2-chloro-4-nitrophenyl)piperazine revealed four distinct conformers with energy differences <1.5 kcal/mol, highlighting the importance of selecting the lowest-energy conformation for biological activity predictions .

Q. How can molecular docking simulations be optimized for studying interactions between 1,4-Bis(2-methylprop-2-enyl)piperazine and DNA?

Use AutoDock Vina with a semi-flexible docking protocol:

- Ligand preparation : Assign partial charges (e.g., Geistinger method) and ensure flexibility in rotatable bonds.

- DNA preparation : Remove water molecules, add polar hydrogens, and calculate Kollman charges for the target (e.g., PDB ID: 1BNA).

- Grid box : Define a 40Å × 40Å × 40Å active site to accommodate ligand flexibility. Binding affinities (ΔG) and interaction types (e.g., pi-alkyl, hydrogen bonds) should be validated against experimental data. For example, docking of 1,4-Bis(2-chloro-4-nitrophenyl)piperazine with DNA revealed ΔG = -7.5 kcal/mol and key interactions at DG4 and DA6 nucleotides .

Advanced Research Questions

Q. How can contradictory results in binding affinities of piperazine derivatives with biological targets be resolved?

Contradictions often arise from variations in conformational selection or docking parameters. To address this:

- Validate conformers : Use DFT or ab initio methods to refine AM1-derived geometries.

- Reproduce docking conditions : Standardize grid box dimensions, scoring functions, and solvation models across studies.

- Cross-validate with experimental assays : Compare docking-predicted ΔG values with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) data. For instance, discrepancies in DNA-binding studies of 1,4-Bis(2-chloro-4-nitrophenyl)piperazine were resolved by confirming the dominance of pi-alkyl interactions (4.89 Å) over hydrogen bonds (1.92 Å) via mutational analysis .

Q. What strategies are effective for synthesizing piperazine derivatives with enhanced bioactivity?

- Substituent positioning : Para- and ortho-substitutions (e.g., nitro, chloro groups) improve binding to targets like DPP-IV or DNA due to electronic effects. Meta-substitutions often reduce activity .

- Functional group addition : Introduce sulfonamide or benzodioxinylcarbonyl moieties to modulate lipophilicity and hydrogen-bonding capacity. For example, 1-(Chloroacetyl)-4-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)piperazine showed enhanced medicinal chemistry potential due to its dual functional groups .

- Crystallographic validation : Use SHELX programs for structure refinement to confirm stereochemistry and packing interactions, as demonstrated in studies of 1,4-Bis(2-nitrobenzyl)piperazine .

Q. What analytical techniques are critical for characterizing piperazine derivatives in crystallographic studies?

- Single-crystal X-ray diffraction : Resolve molecular symmetry and intermolecular interactions. For example, 1,4-Bis(4-cyanobenzyl)piperazine crystallized in a triclinic space group (P 1̄) with a symmetry center dictating ligand orientation .

- Thermal analysis : Correlate melting points (e.g., 409 K for 1,4-Bis(2-nitrobenzyl)piperazine) with purity and stability .

- Spectroscopic validation : Use ¹H/¹³C NMR and FTIR to confirm functional groups and rule out byproducts .

Methodological Considerations

Q. How should researchers design experiments to assess the anticancer potential of 1,4-Bis(2-methylprop-2-enyl)piperazine?

- In vitro assays : Perform MTT or SRB assays on cancer cell lines (e.g., MCF-7, HeLa) to determine IC₅₀ values.

- Mechanistic studies : Use flow cytometry to evaluate apoptosis induction and cell cycle arrest.

- Target validation : Combine docking predictions (e.g., DNA intercalation) with electrophoretic mobility shift assays (EMSA) to confirm direct interactions .

Q. What are the best practices for ensuring reproducibility in piperazine synthesis?

- Standardize reaction conditions : Use anhydrous solvents, controlled temperature (e.g., 60°C for 1,4-Bis(2-nitrobenzyl)piperazine synthesis), and inert atmospheres .

- Purification protocols : Employ column chromatography (e.g., silica gel, ethyl acetate/hexane eluent) followed by recrystallization.

- Documentation : Report detailed NMR shifts, HPLC retention times, and crystallographic data (CCDC deposition recommended) .

Data Interpretation and Validation

Q. How can researchers differentiate between artifactual and genuine conformational flexibility in piperazine derivatives?

- Dynamic NMR : Detect slow exchange processes in solution-phase conformers.

- Theoretical calculations : Compare Boltzmann populations from AM1 with molecular dynamics (MD) simulations.

- Crystallographic symmetry : Check for inversion centers or screw axes that may artificially constrain conformations, as seen in 1,4-Bis(4-cyanobenzyl)piperazine .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.